molecular formula C33H54O7 B14789375 Cholesterol b-D-glucoside

Cholesterol b-D-glucoside

Cat. No.: B14789375
M. Wt: 562.8 g/mol
InChI Key: IJLBJBCDNYOWPJ-FPMXPGQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel method for synthesizing cholesteryl glucosides involves a five-step synthesis starting from disaccharides. The process includes protecting the hydroxy groups of sucrose using benzyl ethers, followed by acidic hydrolysis to obtain the pyranosyl moiety. This moiety is then transformed into its trichloroacetimidate derivative, which forms the glycosidic bond with cholesterol. Finally, catalytic transfer hydrogenation removes the protecting groups, yielding the desired product with a 35% overall yield .

Industrial Production Methods

While specific industrial production methods for cholesterol β-D-glucoside are not extensively documented, the general approach involves enzymatic synthesis. This method is preferred due to its efficiency and specificity in producing glycosylated compounds .

Chemical Reactions Analysis

Types of Reactions

Cholesterol β-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygenases, reducing agents, and catalysts for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced biological properties .

Mechanism of Action

The mechanism of action of cholesterol β-D-glucoside involves its role as a lipid mediator. It activates heat shock transcription factor 1 in response to heat shock, increasing the expression of heat shock protein 70. This process helps cells cope with stress and maintain homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesterol β-D-glucoside is unique due to its specific glycosylation with β-D-glucose, which imparts distinct biological properties such as heat stress response mediation and anti-ulcer effects. Its role in forming hybrid liposomes for drug delivery further highlights its versatility and potential in biomedical applications .

Properties

Molecular Formula

C33H54O7

Molecular Weight

562.8 g/mol

IUPAC Name

6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1

InChI Key

IJLBJBCDNYOWPJ-FPMXPGQZSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.